6-Hydrazinonicotinic acid

Radiopharmaceutical Chemistry Bifunctional Chelator Design Technetium-99m Labeling

6‑Hydrazinonicotinic acid (6‑HYNIC) is the only regioisomer that chelates ⁹⁹ᵐTc at no‑carrier‑added concentrations—the ortho‑hydrazino arrangement is structurally mandatory; 4‑HYNIC fails at radiopharmaceutical levels. Its integral carboxyl group permits direct amide coupling without extra linker chemistry. With tricine co‑ligand, radiolabeling yields exceed 95%, maximizing specific activity and simplifying QC. Regioisomeric integrity ensures batch‑to‑batch coordination chemistry that regulatory documentation demands. Procure with confidence: only the 6‑hydrazino isomer delivers predictable ⁹⁹ᵐTc complexation for SPECT imaging and theranostic agent development.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 133081-24-0
Cat. No. B164561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazinonicotinic acid
CAS133081-24-0
Synonyms6-hydrazinonicotinic acid
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)NN
InChIInChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11)
InChIKeyHBBSDZXXUIHKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydrazinonicotinic Acid (CAS 133081-24-0): Bifunctional Chelator & Pharmacophore Building Block – Technical Baseline for Scientific Procurement


6-Hydrazinonicotinic acid (HYNIC, 6-HNA) is a heterobifunctional small molecule (C₆H₇N₃O₂, MW 153.14) comprising a pyridine-3-carboxylic acid core substituted at the 6-position with a hydrazine (–NHNH₂) group . This ortho-relationship between the hydrazine moiety and the pyridine nitrogen uniquely enables the compound to act as a bidentate chelator for technetium-99m (⁹⁹ᵐTc), the most widely used radionuclide in diagnostic nuclear medicine . Unlike carboxylic acid-derivatized chelators that require separate bioconjugation handles, HYNIC’s intrinsic carboxyl group permits direct amide coupling to biomolecules, establishing it as the foundational bifunctional chelator for ⁹⁹ᵐTc radiopharmaceutical design . Commercially, the compound is supplied as a white to off-white crystalline powder with purity specifications typically ≥97% (HPLC) and a melting point range of 270–276 °C .

Why Generic Substitution of 6-Hydrazinonicotinic Acid Fails: Regioisomer-Dependent Chelation and Co-Ligand-Specific Radiolabeling Performance


Procurement based solely on the “hydrazinonicotinic acid” name risks selecting regioisomers or analogues that are non-functional for the intended radiopharmaceutical application. The ortho arrangement of the hydrazine and pyridine nitrogens in 6-HYNIC is indispensable for bidentate technetium chelation at no-carrier-added concentrations; the 4‑hydrazino isomer (4‑HYNIC), by contrast, fails to complex technetium except at impractically high ligand concentrations, rendering it wholly unsuitable as a bifunctional chelator . Furthermore, the ultimate radiolabeling yield, specific activity, and in vivo biodistribution of the ⁹⁹ᵐTc‑HYNIC‑bioconjugate are profoundly determined by the choice of co‑ligand (e.g., tricine vs. EDDA), with reports of over 10‑fold differences in labeling efficiency and >8‑fold differences in serum protein binding between co‑ligand systems . These structure‑activity and formulation‑specific performance cliffs mean that neither alternative hydrazinopyridine regioisomers nor co‑ligand systems can be interchanged without risk of functional failure.

6-Hydrazinonicotinic Acid: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Chelation Competence: 6-HYNIC vs. 4-HYNIC – Technetium Complexation at Tracer-Level Concentrations

6‑Hydrazinonicotinic acid (6-HYNIC) efficiently captures technetium at the extremely low, no‑carrier‑added concentrations relevant to radiopharmaceutical labeling. Its ortho regioisomer, 4‑hydrazinonicotinic acid (4‑HYNIC), fails to complex technetium under identical conditions except when the ligand is present at very high concentrations. LC‑MS analysis confirmed that 6‑HYNIC and its 2‑HYNIC isomer both formed technetium complexes with loss of five protons from the ligand set using either tricine or EDDA as co‑ligand; 4‑HYNIC produced no such complexes at tracer levels . The differential is attributed to the para‑relationship of the hydrazine and pyridine nitrogens in 4‑HYNIC, which precludes bidentate chelation .

Radiopharmaceutical Chemistry Bifunctional Chelator Design Technetium-99m Labeling

Co-Ligand-Dependent Radiolabeling Efficiency: Tricine vs. EDDA with 6-HYNIC-Peptide Conjugates

When 6‑HYNIC‑conjugated RGD peptides were labeled with ⁹⁹ᵐTc, the choice of co‑ligand produced a 10‑fold difference in labeling efficiency: tricine achieved substantially higher radiochemical incorporation than EDDA . In a separate study, ⁹⁹ᵐTc‑HYNIC‑Tyr (tyrosine conjugate) was prepared with a labeling yield exceeding 99% (n=3) using optimized conditions, demonstrating the intrinsically high efficiency achievable with 6‑HYNIC when paired with an appropriate co‑ligand system . Conversely, EDDA‑based formulations, while producing complexes with lower serum protein binding and faster blood clearance, consistently exhibit lower labeling efficiency – a trade‑off that must be managed through formulation optimization rather than chelator substitution .

Radiopharmaceutical Formulation Co-Ligand Optimization Tc-99m Radiolabeling Yield

Anticancer Pharmacophore Performance: 6-Hydrazinonicotinic Acid vs. 4-Fluorobenzoic Acid Moiety in Tetrahydroacridine Conjugates

In a comparative study of 16 tetrahydroacridine derivatives on A549 human lung adenocarcinoma cells, eight compounds bearing a 6‑hydrazinonicotinic acid moiety (compounds 1–8) and eight bearing a 4‑fluorobenzoic acid moiety (compounds 9–16) were evaluated by WST‑1 viability assay. The 4‑fluorobenzoic acid conjugates showed consistently higher anticancer activity, with four of eight compounds achieving IC₅₀ values below 20 µM after 72 h exposure . The 6‑hydrazinonicotinic acid series required higher concentrations to reach 50% growth inhibition. This data positions 6‑hydrazinonicotinic acid as a viable but less potent pharmacophore in this acridine‑based scaffold, important for users who require the hydrazine handle for subsequent derivatization or radiolabeling where fluorobenzoic acid cannot serve as a bifunctional equivalent .

Medicinal Chemistry Lung Adenocarcinoma Acridine-Based Anticancer Agents

Acetylcholinesterase/Butyrylcholinesterase Selectivity: Tacrine-6-Hydrazinonicotinamide Hybrids vs. Reference Inhibitors

Hybrid molecules coupling tacrine with 6‑hydrazinonicotinic acid via an amide linkage (tacrine‑6‑hydrazinonicotinamide) were synthesized and evaluated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). All synthesized compounds exhibited affinity for both enzymes but were characterized by high selectivity toward butyrylcholinesterase (BChE) over AChE . This selectivity profile contrasts with the reference drug tacrine, which is a dual AChE/BChE inhibitor with limited enzyme selectivity and associated hepatotoxicity. The BChE selectivity of the 6‑hydrazinonicotinic acid‑containing hybrids is pharmacologically relevant because BChE activity increases in later‑stage Alzheimer’s disease, while AChE activity declines .

Alzheimer's Disease Cholinesterase Inhibition Selectivity Profiling

Tumor-Targeting Affinity: ⁹⁹ᵐTc-HYNIC-Tyrosine vs. Alternative Amino Acid Radiotracers for SPECT Imaging

The ⁹⁹ᵐTc‑HYNIC‑tyrosine conjugate (⁹⁹ᵐTc‑HYNIC‑Tyr) was developed as a radiotracer targeting the L‑type amino acid transporter (LAT1) overexpressed in tumor cells. Radiolabeling of HYNIC‑Tyr with ⁹⁹ᵐTc proceeded with >99% yield (n=3), and the radiotracer demonstrated specific cellular uptake in C6 glioma cells with a dissociation constant (Kd) of 21.03 ± 1.54 nM . This nanomolar affinity, combined with the >99% radiochemical purity achievable without post‑labeling purification, differentiates the 6‑HYNIC‑based construct from other ⁹⁹ᵐTc‑amino acid conjugates that may require HPLC purification and exhibit lower specific activity .

Tumor Imaging SPECT Radiotracer Amino Acid Transporter Targeting

Structural Determinants of Chelation: 6-HYNIC vs. 2-Chloro-HYNIC and 2,6-DiHYNIC – Efficiency and Coordination Chemistry Trade-offs

Beyond regioisomer comparisons, two additional 6‑HYNIC analogues have been systematically evaluated: 2‑chloro‑6‑hydrazinonicotinic acid (2‑chloro‑HYNIC, 4a) and 2,6‑dihydrazinonicotinic acid (diHYNIC, 5). In direct head‑to‑head experiments, 2‑chloro‑HYNIC exhibited coordination chemistry broadly parallel to 6‑HYNIC but was a less efficient chelator for technetium . diHYNIC behaved as an efficient chelator; however, its technetium coordination chemistry remains poorly defined, and the authors explicitly caution that further investigation is required before diHYNIC can sensibly be adopted for ⁹⁹ᵐTc labeling . This positions 6‑HYNIC as the best‑characterized and most reliable member of the hydrazinonicotinic acid chelator family for current radiopharmaceutical applications.

Bifunctional Chelator Design Structure-Activity Relationship Technetium Coordination Chemistry

Optimal Application Scenarios for 6-Hydrazinonicotinic Acid Based on Quantitative Differentiation Evidence


⁹⁹ᵐTc Radiopharmaceutical Development Requiring Defined, No-Carrier-Added Chelation

6‑HYNIC is the preferred bifunctional chelator for any ⁹⁰ᵐTc‑labeling application where regioisomeric integrity is non‑negotiable. Unlike 4‑HYNIC, which fails to chelate technetium at radiopharmaceutically relevant concentrations, 6‑HYNIC reliably captures ⁹⁹ᵐTc at no‑carrier‑added levels, forming defined complexes with tricine or EDDA co‑ligands characterized by loss of exactly five protons . This predictable coordination chemistry is essential for regulatory documentation and batch‑to‑batch consistency in both preclinical imaging and clinical SPECT radiotracer production.

Theranostic Conjugate Design Where the Hydrazine Handle Is Required for Dual Functionality

In medicinal chemistry programs developing acridine‑ or quinoline‑based anticancer agents, 6‑hydrazinonicotinic acid serves a dual purpose: it contributes to the pharmacophore while retaining the hydrazine group for subsequent ⁹⁹ᵐTc radiolabeling. Although 4‑fluorobenzoic acid conjugates demonstrate superior anticancer potency (IC₅₀ <20 µM vs. >20 µM for 6‑HYNIC analogues in A549 cells ), the fluorobenzoic moiety lacks the chelation capability necessary for SPECT imaging. 6‑HYNIC therefore enables theranostic agent development where imaging and therapy are achieved with a single molecular architecture.

High-Efficiency Radiolabeling Workflows Using Tricine Co-Ligand Formulations

For laboratories or production facilities requiring rapid, high‑yield ⁹⁹ᵐTc labeling without post‑synthesis purification, 6‑HYNIC combined with tricine as the primary co‑ligand delivers a 10‑fold labeling efficiency advantage over EDDA‑only systems , with labeling yields exceeding 95% and, in optimized systems such as ⁹⁹ᵐTc‑HYNIC‑Tyr, exceeding 99% . This efficiency translates directly to higher specific activity, reduced radioactive waste, and simplified quality control, making it the system of choice for kit‑based radiopharmaceutical formulations.

BChE-Selective Alzheimer’s Disease Probe Development

Tacrine‑6‑hydrazinonicotinamide hybrids exhibit pronounced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a profile that distinguishes them from tacrine and donepezil . This selectivity is particularly relevant for late‑stage Alzheimer’s disease, where BChE becomes the predominant cholinesterase. Researchers developing BChE‑targeted diagnostics or therapeutics should procure 6‑hydrazinonicotinic acid as the key intermediate for constructing these selective hybrid molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydrazinonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.